

An In-depth Technical Guide to Understanding Felodipine Impurities and Related Compounds

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Compound of Interest

Compound Name: *Felodipine 3,5-dimethyl ester-¹³C₂,d₆*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurities and related compounds of Felodipine, a dihydropyridine calcium channel blocker widely used in the treatment of hypertension. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document details the types of impurities, their origins, and the analytical methodologies for their identification and quantification. Furthermore, it delves into the metabolic fate of Felodipine and the toxicological significance of its impurities.

Classification and Origin of Felodipine Impurities

Impurities in Felodipine can be broadly categorized based on their origin as specified by the International Council for Harmonisation (ICH) guidelines.

- **Process-Related Impurities:** These impurities are formed during the synthesis of Felodipine and can include unreacted starting materials, intermediates, by-products, and reagents.^{[1][2]}
- **Degradation Products:** These arise from the degradation of the Felodipine drug substance due to exposure to various stress conditions such as heat, light, humidity, acid, and base.^[1]
^[3] Felodipine is particularly susceptible to degradation under basic and thermal stress conditions.^{[3][4]}

- Other Impurities: This category includes residual solvents, heavy metals, and other extraneous contaminants.[\[1\]](#)[\[2\]](#)

Key Impurities of Felodipine

Several specific impurities of Felodipine have been identified and are crucial for monitoring during drug development and manufacturing. The structures and identifiers of some of the most significant impurities are detailed below.

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
|-----------------------------------|--|-------------|---|------------------|
| Felodipine | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 72509-76-3 | C ₁₈ H ₁₉ Cl ₂ NO ₄ | 384.25 |
| Impurity A (Dehydrofelodipine) | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 96382-71-7 | C ₁₈ H ₁₇ Cl ₂ NO ₄ | 382.24 |
| Impurity B | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 91189-59-2 | C ₁₇ H ₁₇ Cl ₂ NO ₄ | 370.23 |
| Impurity C | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 79925-38-5 | C ₁₉ H ₂₁ Cl ₂ NO ₄ | 398.28 |
| (R)-(+)-Felodipine | (R)-ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 119945-59-4 | C ₁₈ H ₁₉ Cl ₂ NO ₄ | 384.25 |
| (S)-(-)-Felodipine | (S)-ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4- | 105618-03-9 | C ₁₈ H ₁₉ Cl ₂ NO ₄ | 384.25 |

dihydropyridine-
3,5-dicarboxylate

| | | | |
|----------------------------------|--------------|--|--------|
| Felodipine 3,5-Dimethyl Ester-d6 | 1794786-23-4 | C ₁₇ H ₁₁ D ₆ Cl ₂ NO ₄ | 376.26 |
|----------------------------------|--------------|--|--------|

Experimental Protocols for Impurity Analysis

Accurate detection and quantification of Felodipine impurities are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Stability-Indicating RP-HPLC Method

This method is designed to separate Felodipine from its key impurities and degradation products.

Chromatographic Conditions:

- Column: Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)[3]
- Mobile Phase: 0.02 mM Ammonium Acetate (pH 5.0) and Acetonitrile (55:45, v/v)[3]
- Flow Rate: 0.7 mL/min[3]
- Detection Wavelength: 240 nm[3]
- Column Temperature: 25 °C
- Injection Volume: 10 µL

Sample Preparation:

- Standard Solution: Prepare a stock solution of Felodipine and its impurities in acetonitrile. Dilute to the desired concentration (e.g., 1 µg/mL).

- **Sample Solution:** For solid dosage forms, accurately weigh and powder tablets. Dissolve a portion equivalent to a specific dose of Felodipine in acetonitrile, sonicate for 15 minutes, and dilute to the final concentration. Centrifuge the solution and filter the supernatant through a 0.45 µm membrane filter before injection.[3]

UPLC-MS/MS Method for Forced Degradation Studies

This method is suitable for identifying and characterizing degradation products formed under stress conditions.

Chromatographic Conditions:

- **Column:** Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5]
- **Mobile Phase:** Gradient elution with a suitable buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
- **Mass Spectrometry:** Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for quantification.[6]

Forced Degradation Protocol:

- **Acid Hydrolysis:** 0.1 M HCl at room temperature for 12 hours.[5]
- **Base Hydrolysis:** 0.1 M NaOH at room temperature for 12 hours.[5]
- **Oxidative Degradation:** 6% H₂O₂ at room temperature for 24 hours.[5]
- **Thermal Degradation:** 105 °C for 72 hours.[3]
- **Photolytic Degradation:** Exposure to UV light (e.g., 1.2 million lux hours).[5]
- **Humidity:** 85% RH at 85 °C for 3 days.[5]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are critical for understanding the stability of Felodipine. The following table summarizes typical degradation observed under various stress conditions.

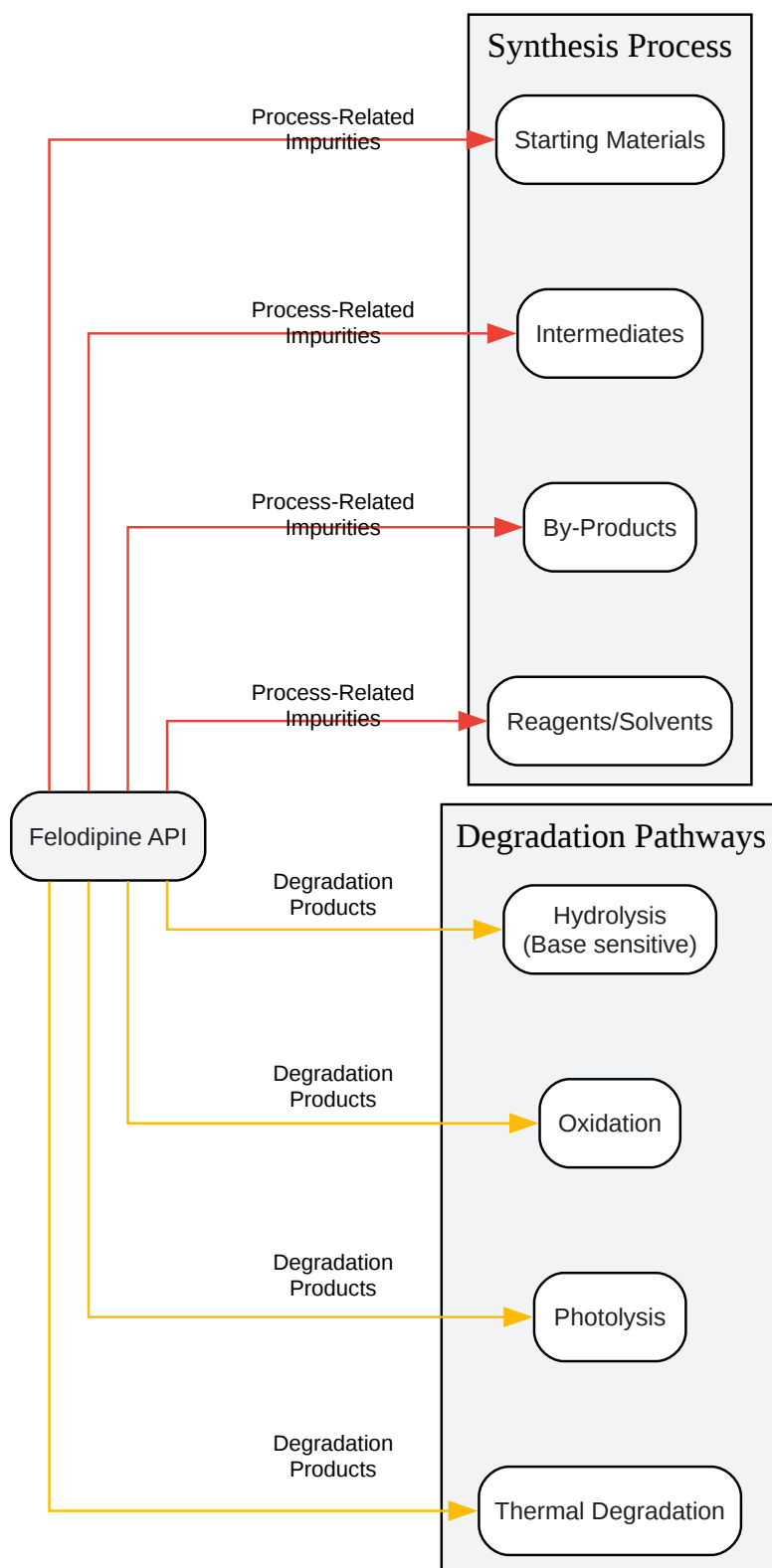
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Felodipine | Major Degradation Products Identified |
|------------------|-----------------------------------|----------|-------------|-----------------------------|--|
| Acid Hydrolysis | 2 N HCl | 5 hours | 60 °C | 1.25 | Minimal degradation observed. |
| Base Hydrolysis | 2 N NaOH | 5 hours | 60 °C | 0.58 | Significant degradation. Two primary degradation products are (4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carbonyl)oxonium and (4-(2,3-dichlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carbonyl)oxonium.[5] |
| Oxidative Stress | 30% H ₂ O ₂ | - | - | 0.5 | Minor degradation. |

| | | | | | |
|-------------------|----------|----------|--------|------|--|
| Thermal Stress | Dry Heat | 72 hours | 105 °C | 5.21 | Felodipine is observed to be degradable under thermal conditions.[3] |
| Photolytic Stress | Sunlight | - | - | 0.42 | Minor degradation. |
| Humidity | 85% RH | 72 hours | - | 0.39 | Minimal degradation. |

Visualizing Key Processes

Felodipine Impurity Landscape

The following diagram illustrates the different sources and types of impurities that can be found in Felodipine.

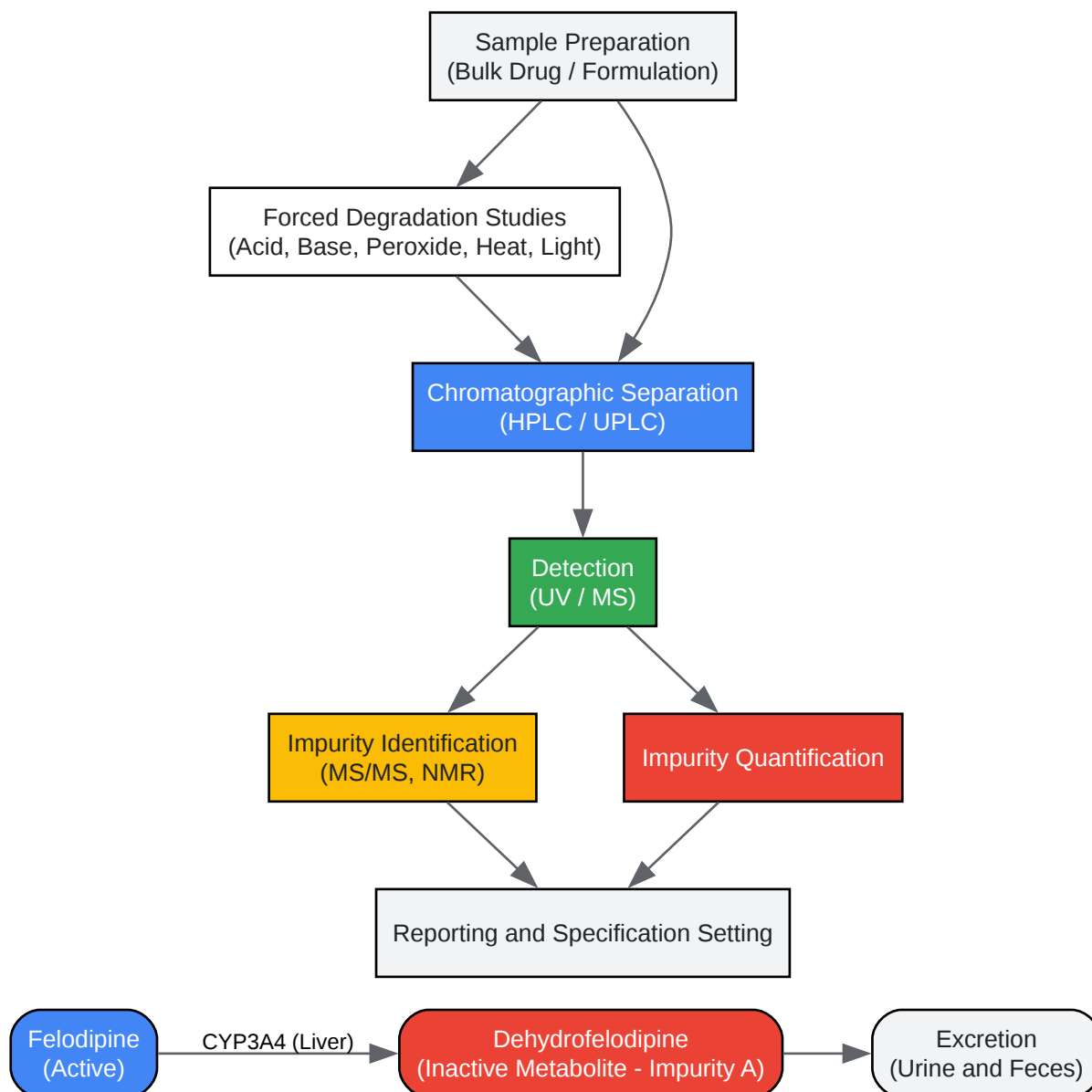


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Caption: Origin of Felodipine impurities.

Analytical Workflow for Impurity Profiling

This workflow outlines the typical steps involved in the analysis of Felodipine impurities.



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References

- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. LC-MS/MS determination of felodipine in human plasma | Semantic Scholar [semanticscholar.org]
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